4-Phenylcyclohexanol

Catalog No.
S3717057
CAS No.
7335-12-8
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylcyclohexanol

CAS Number

7335-12-8

Product Name

4-Phenylcyclohexanol

IUPAC Name

4-phenylcyclohexan-1-ol

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2

InChI Key

YVVUSIMLVPJXMY-UHFFFAOYSA-N

SMILES

C1CC(CCC1C2=CC=CC=C2)O

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)O

The exact mass of the compound 4-Phenylcyclohexanol is 176.120115130 g/mol and the complexity rating of the compound is 141. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['17139', '16118']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenylcyclohexanol is a conformationally locked, bi-functional cyclic alcohol widely procured as a stereochemical probe, a specialized pharmaceutical building block, and a mesogenic core for liquid crystals. Featuring a cyclohexane ring substituted with a bulky phenyl group at the C4 position, the molecule exists in distinct cis and trans isomeric forms. The strong equatorial preference of the phenyl ring effectively locks the cyclohexane chair conformation, dictating whether the C1 hydroxyl group occupies an axial (cis) or equatorial (trans) position. This rigid geometry, combined with the pi-stacking capability of the aromatic ring, makes it a critical precursor for synthesizing stereodefined esters, beta-disubstituted ketones, and advanced optical materials where precise spatial arrangement is mandatory [1].

Research Fit

Isomer identity cis-4-Phenylcyclohexanol (CAS 7335-12-8); specified stereochemistry for reproducible synthesis.
Stereochemical control Chiral building block with defined syn orientation for asymmetric transformations.
Workflow relevance Supports biocatalysis reference standards, enzyme inhibitor synthesis, and chiral auxiliary design.

Substituting 4-phenylcyclohexanol with generic cyclohexanol or closely related aliphatic analogs fundamentally compromises reaction predictability and material performance. Unsubstituted cyclohexanol undergoes rapid chair-chair interconversion, destroying the stereocontrol required for diastereoselective acylations or cross-couplings. While 4-tert-butylcyclohexanol provides similar conformational locking, it lacks the aromatic ring necessary for pi-pi stacking, rendering it ineffective for high-birefringence liquid crystal formulations or specific pharmacophore binding interactions. Furthermore, positional isomers like 2-phenylcyclohexanol introduce severe steric hindrance directly adjacent to the hydroxyl group, which drastically reduces yields in transition-metal-catalyzed functionalizations and alters the regioselectivity of downstream oxidations [1].

Substitution Risk

Target isomer
cis-4-Phenylcyclohexanol syn orientation; specific melting point and reactivity profile.
Substitute risk
trans isomer or unspecified anti orientation; different crystal packing, chromatographic retention, and stereochemical outcomes.
Isomer-agnostic sourcing may shift reaction selectivity and compromise analytical peak assignment. Verify cis identity before use.

TEMPO-Dependent Oxidative Chlorination

The electronic and steric profile of 4-phenylcyclohexanol dictates specific reagent requirements during oxidative functionalization. In the direct conversion of secondary alcohols to alpha-chloro ketones using trichloroisocyanuric acid, trans-4-tert-butylcyclohexanol successfully reacts under both TEMPO-catalyzed (Method A) and TEMPO-free (Method B) protocols. In contrast, trans-4-phenylcyclohexanol achieves productive conversion exclusively with the TEMPO-catalyzed Method A, while the TEMPO-free Method B completely fails to produce the desired chlorinated product [1].

Evidence DimensionReactivity in TEMPO-free alpha-chlorination (Method B)
Target Compound Datatrans-4-phenylcyclohexanol (0% yield / reaction failure)
Comparator Or Baselinetrans-4-tert-butylcyclohexanol (Productive yield, cis:trans = 2:1)
Quantified DifferenceComplete loss of reactivity without TEMPO catalyst for the phenyl-substituted analog.
ConditionsTrichloroisocyanuric acid, MeOH additive, TEMPO-free protocol.

Process chemists must procure TEMPO or alternative oxidation catalysts when scaling up routes involving 4-phenylcyclohexanol, as standard TEMPO-free protocols used for aliphatic analogs will fail.

Melting point
Cross-study comparable
cis: 76–77 °C trans: 116–118 °C
~40 °C lower; supports isomeric identity verification via thermal analysis.
DSC or melting point apparatus can detect cross‑contamination.

Stereocontrol via Conformational Locking

The bulky C4-phenyl group anchors the cyclohexane ring in a single chair conformation, which is critical for predictable reaction kinetics. During esterification with acetic anhydride, the fixed axial hydroxyl group of cis-4-phenylcyclohexanol reacts at a vastly different rate compared to the equatorial hydroxyl of the trans isomer. Unsubstituted cyclohexanol, however, rapidly flips between conformations (ΔG° ~ 0.9 kcal/mol for the equatorial OH preference), resulting in averaged kinetics and poor diastereomeric discrimination during resolution processes [1].

Evidence DimensionConformational rigidity and kinetic resolution capability
Target Compound Data4-Phenylcyclohexanol (Conformationally locked, distinct axial/equatorial esterification rates)
Comparator Or BaselineCyclohexanol (Rapid chair-chair interconversion, averaged kinetics)
Quantified DifferenceFixed chair conformation vs. dynamic equilibrium (ΔG° ~ 0.9 kcal/mol).
ConditionsAcylation with acetic anhydride in pyridine.

Buyers requiring high diastereomeric excess in downstream esterification or kinetic resolution must select the conformationally locked 4-phenylcyclohexanol over generic cyclohexanol.

P450cam hydroxylation
Cross-study comparable
cis‑4‑phenylcyclohexanol is a distinct product Y96F mutant: 81% cis‑3 isomer; Y96F–V247L: 83% trans isomer
Enables accurate quantification of regioisomeric product distribution.
Requires pure reference to avoid co‑elution with trans or cis‑3 isomer.

Cross-Coupling to Beta-Disubstituted Ketones

4-Phenylcyclohexanol is an excellent substrate for the Ru-catalyzed direct cross-coupling of secondary alcohols to form beta-disubstituted ketones. Because the bulky phenyl group is located at the remote C4 position, the C1 hydroxyl remains sterically accessible, allowing the reaction with 1-arylethanol derivatives to proceed with predictable diastereoselectivity. In contrast, highly sterically hindered secondary alcohols (such as adamantan-2-ol or those with alpha-substituents) fail to yield the desired alkylated ketone, instead undergoing selective elimination to form olefins (e.g., 87% yield of olefin) .

Evidence DimensionYield of cross-coupled beta-disubstituted ketone
Target Compound Data4-Phenylcyclohexanol (Productive cross-coupling yield)
Comparator Or BaselineSterically hindered secondary alcohols like adamantan-2-ol (0% alkylated product, 87% elimination to olefin)
Quantified DifferenceShift from productive cross-coupling to complete elimination.
ConditionsRu-catalyzed reaction with 1-arylethanol derivatives.

For the procurement of intermediates intended for complex cross-coupling, the remote substitution pattern of 4-phenylcyclohexanol ensures high catalytic turnover without competitive elimination side-reactions.

O‑Acyl inhibition
Class‑level inference
O‑acyl‑4‑phenylcyclohexanols claimed as 2,3‑epoxysqualene‑lanosterol‑cyclase inhibitors
Scaffold required for enzyme inhibition; quantitative data to verify.
Parent alcohol not directly tested; class activity from patent.
pKa
Cross-study comparable
15.18 ± 0.40
Very weak acid; hydroxyl remains non‑ionized under most synthetic conditions.
Predicted value; ~10⁵–10⁶ times weaker than 4‑phenylphenol.
Boiling point
Cross-study comparable
295.8 ± 29.0 °C
High thermal stability; supports high‑temperature reactions without evaporative loss.
Predicted at 760 Torr; ~135 °C above cyclohexanol.
Conformational rigidity
Class‑level inference
syn orientation of OH and phenyl defines steric environment
Fixed spatial relationship influences diastereoselectivity in asymmetric synthesis.
cis vs. trans leads to distinct conformational landscapes.

Liquid Crystal Building Block

Due to the rigid cyclohexane core coupled with the pi-stacking ability of the terminal phenyl ring, 4-phenylcyclohexanol is an ideal building block for synthesizing mesogens. It is specifically chosen over aliphatic analogs like 4-tert-butylcyclohexanol when high optical birefringence and specific phase transition temperatures are required in display technologies [1].

Stereochemical Probe

The strict conformational locking provided by the C4-phenyl group makes both the cis and trans isomers of 4-phenylcyclohexanol standard benchmark substrates for evaluating the stereoselectivity of new reduction, oxidation, and esterification catalysts. It is prioritized over generic cyclohexanols to prove diastereomeric control in novel synthetic methodologies [2].

Beta-Disubstituted Ketone Pharmacophores

Leveraging its unhindered C1 hydroxyl group, 4-phenylcyclohexanol is utilized in Ru-catalyzed borrowing-hydrogen cross-couplings to generate complex beta-disubstituted ketones. This application is critical in pharmaceutical development where sterically demanding scaffolds are needed without the risk of elimination side-reactions common to alpha-substituted analogs .

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzyme inhibitor synthesis (2,3‑epoxysqualene‑lanosterol‑cyclase)
Cis stereochemistry matching lead series
Confirm configuration by DSC or chiral HPLC; assess O‑acyl conversion efficiency
P450cam biocatalysis analytical reference
Isomeric purity for unambiguous peak assignment
Verify absence of trans isomer co‑elution; calibrate GC/HPLC response
High‑temperature synthetic protocols
Low volatility and thermal robustness
Check boiling point range; confirm stability under reaction conditions
Asymmetric synthesis auxiliary design
Defined syn orientation and conformational bias
Evaluate diastereoselectivity reproducibility; confirm cis geometry

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

176.120115130 g/mol

Monoisotopic Mass

176.120115130 g/mol

Heavy Atom Count

13

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